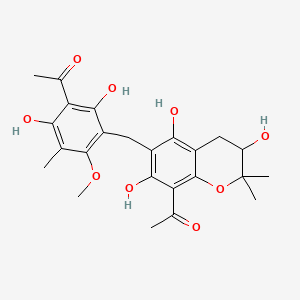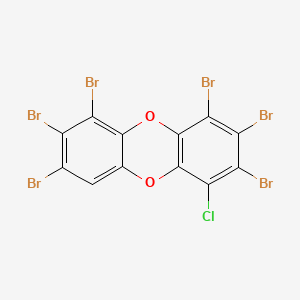
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is a halogenated polycyclic aromatic compound It is characterized by the presence of six bromine atoms and one chlorine atom attached to an oxanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene typically involves the bromination and chlorination of oxanthrene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxanthrene derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully dehalogenated compounds.
Applications De Recherche Scientifique
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the development of advanced materials, such as flame retardants and electronic components.
Mécanisme D'action
The mechanism of action of 2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include halogen bonding and π-π interactions with aromatic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6,7-Hexabromo-1-chlorooxanthrene: Similar structure but different bromination pattern.
2,3,4,6,7,8-Hexachloro-1-bromooxanthrene: Chlorine atoms replace bromine atoms.
2,3,4,6,7,8-Hexafluoro-1-chlorooxanthrene: Fluorine atoms replace bromine atoms.
Uniqueness
2,3,4,6,7,8-Hexabromo-1-chlorooxanthrene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
107207-38-5 |
|---|---|
Formule moléculaire |
C12HBr6ClO2 |
Poids moléculaire |
692.0 g/mol |
Nom IUPAC |
2,3,4,6,7,8-hexabromo-1-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12HBr6ClO2/c13-2-1-3-10(7(17)4(2)14)21-11-8(18)5(15)6(16)9(19)12(11)20-3/h1H |
Clé InChI |
JWEVGBXKKARMME-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
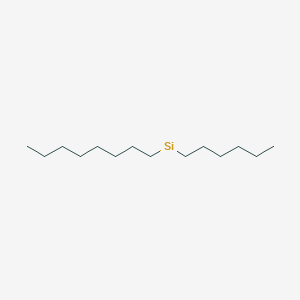


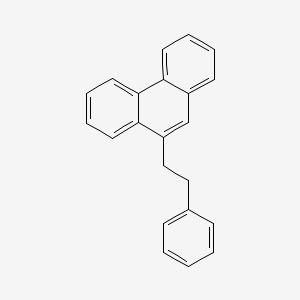



![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
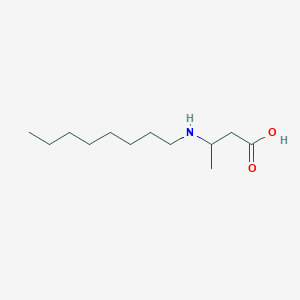
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
